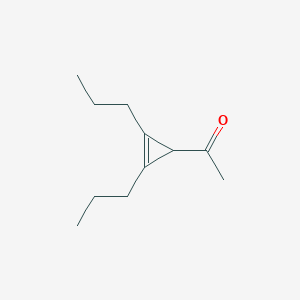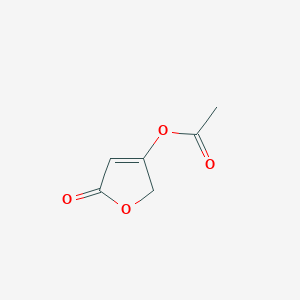![molecular formula C13H15N B14713883 2'-Methylspiro[cyclopentane-1,3'-indole] CAS No. 23077-27-2](/img/structure/B14713883.png)
2'-Methylspiro[cyclopentane-1,3'-indole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Methylspiro[cyclopentane-1,3’-indole] is an organic compound with the molecular formula C13H15N. It is characterized by a spiro connection between a cyclopentane ring and an indole moiety. This compound is notable for its unique structure, which includes a spiro linkage that imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methylspiro[cyclopentane-1,3’-indole] typically involves the reaction of indole derivatives with cyclopentanone under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the spirocyclization reaction. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2’-Methylspiro[cyclopentane-1,3’-indole] may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization or chromatography are essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Methylspiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Substituting Agents: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
Applications De Recherche Scientifique
2’-Methylspiro[cyclopentane-1,3’-indole] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2’-Methylspiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets and pathways The spiro linkage and indole moiety play crucial roles in its binding affinity and activity The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3H-indole-3-spirocyclopentane
- 2-Methyl-3-H-indol-3-spirocyclopentan
Uniqueness
2’-Methylspiro[cyclopentane-1,3’-indole] is unique due to its specific spiro linkage, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
23077-27-2 |
|---|---|
Formule moléculaire |
C13H15N |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
2'-methylspiro[cyclopentane-1,3'-indole] |
InChI |
InChI=1S/C13H15N/c1-10-13(8-4-5-9-13)11-6-2-3-7-12(11)14-10/h2-3,6-7H,4-5,8-9H2,1H3 |
Clé InChI |
AYKQOEYKUZBLTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C13CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



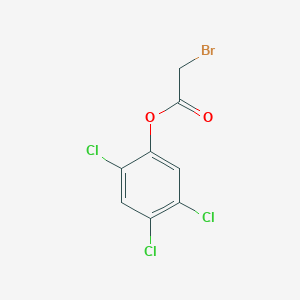
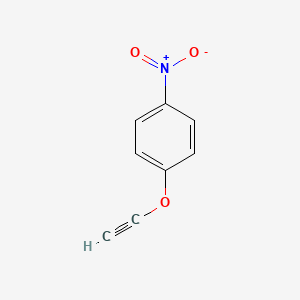
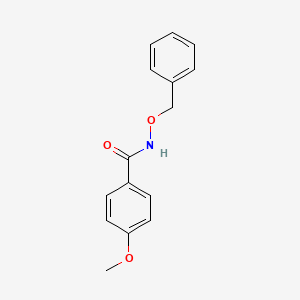
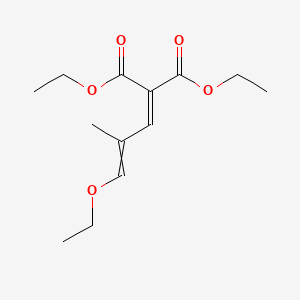
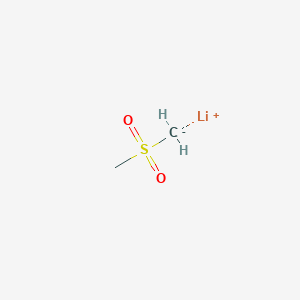
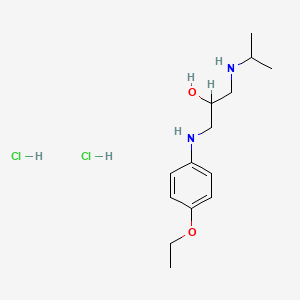
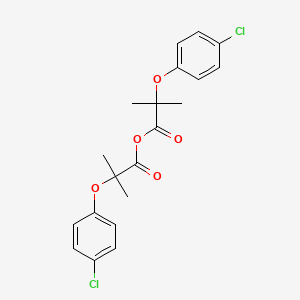
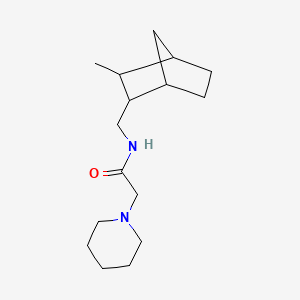
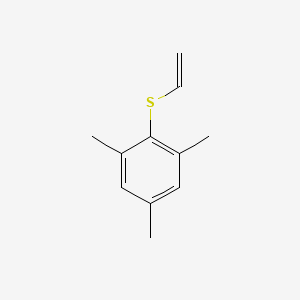
![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)
